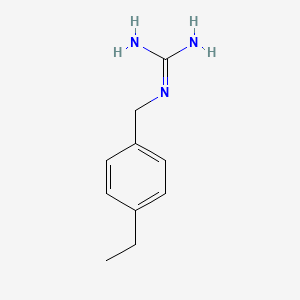
1-(4-Ethylbenzyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylbenzyl)guanidine, also known by its chemical shorthand EBG, is an organic compound that belongs to the guanidine family of chemicals. Guanidine and its derivatives play a crucial role in the metabolism of living organisms .
Synthesis Analysis
A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines is reported. This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .
Molecular Structure Analysis
From the viewpoint of structural chemistry, guanidine and its derivatives can be presented as the molecules consisting simultaneously of two functionalities: aminal and imine .
Chemical Reactions Analysis
Guanidine acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine (NE), rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors .
Physical And Chemical Properties Analysis
Bicyclic guanidines have physical, electronic and chemical properties that differentiate them from their acyclic counterparts, with many of these characteristics directly imposed by the rigid framework .
Scientific Research Applications
Diastereoselective Henry Reactions
Guanidine compounds have been utilized as catalysts in organic synthesis, notably in diastereoselective Henry reactions. This involves the reaction of α-amino aldehydes with nitromethane, catalyzed by enantiopure guanidines, demonstrating good diastereoselectivity (Ma, Pan, & Han, 2002).
Radiopharmaceutical Development
Guanidine derivatives are pivotal in the development of radiopharmaceuticals for diagnosing and treating neuroectodermal tumors. Meta-iodobenzylguanidine (mIBG) is a notable example, used in imaging and therapy due to its noradrenaline analogue properties (Giammarile, Chiti, Lassmann, Brans, & Flux, 2008).
DNA Polymerase Function and Mutagenesis
Research on Sulfolobus solfataricus DNA polymerase IV (Dpo4) shows how guanidine compounds, specifically etheno(ϵ)guanine lesions, affect DNA replication fidelity. These studies help understand the biochemical pathways of mutagenesis and repair mechanisms in cells (Zang, Goodenough, Choi, Irimia, Loukachevitch, Kozekov, Angel, Rizzo, Egli, & Guengerich, 2005).
Synthesis of MGMT Inhibitors
Guanidine compounds have been synthesized as inhibitors for the DNA repair enzyme O(6)-methylguanine-DNA methyltransferase (MGMT), showing potential in tumor cell sensitization. This includes the development of iodinated guanine derivatives for targeted accumulation in tumor tissue and in vivo imaging (Mühlhausen, Schirrmacher, Piel, Lecher, Briegert, Piée-Staffa, Kaina, & Rösch, 2006).
Colorimetric Assays for Alkylating Agents
Guanidine derivatives have been employed in the development of colorimetric assays for detecting alkylating agents. 4-(4-Nitrobenzyl)pyridine (NBP) and its derivatives serve as model compounds for DNA, aiding in the toxicological screening of pharmaceuticals and detection of chemical warfare agents (Provencher & Love, 2015).
Molecular Biology and Genetics
Guanidine compounds play a crucial role in molecular biology, particularly in nucleic acid extraction protocols. Guanidine thiocyanate, for example, is a standard reagent used in the extraction of genomic DNA from various microorganisms, streamlining the process for PCR and other genetic analyses (Vingataramin & Frost, 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Guanidine and its derivatives, which include 1-(4-ethylbenzyl)guanidine, are known to interact with various biological targets . For instance, guanidine-rich molecules have been found to interact with fatty acids and the cell membrane pH gradient . More research is needed to identify the specific targets of this compound.
Mode of Action
For example, guanidine-rich molecules can form transient membrane channels that facilitate their transport into cells . This is achieved through interactions with deprotonated fatty acids on the cell exterior. Once inside the cell, the fatty acids become protonated, releasing the peptides and resealing the channel . It is possible that this compound may exhibit a similar mode of action.
Biochemical Pathways
For instance, guanidine can trigger cytoplasmic membrane damage by binding to phosphatidylglycerol and cardiolipin, leading to the dissipation of proton motive force and accumulation of intracellular ATP
Pharmacokinetics
The pharmacokinetic properties of a drug-like molecule are generally determined by its physicochemical properties, including solubility, permeability, protein binding, and inhibition of cytochrome p450 3a4
Result of Action
For instance, guanidine can cause cytoplasmic membrane damage, leading to changes in cellular energy dynamics
Action Environment
The action of guanidine and its derivatives can be influenced by various factors, including ph and the presence of fatty acids
Properties
IUPAC Name |
2-[(4-ethylphenyl)methyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-8-3-5-9(6-4-8)7-13-10(11)12/h3-6H,2,7H2,1H3,(H4,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFMAOLZMYPBCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(azepan-1-yl)-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2543386.png)
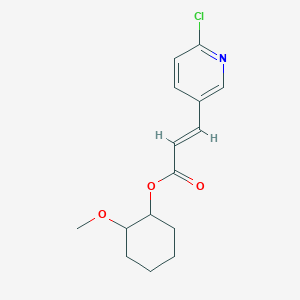
![3-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2543393.png)
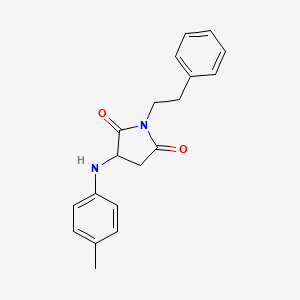
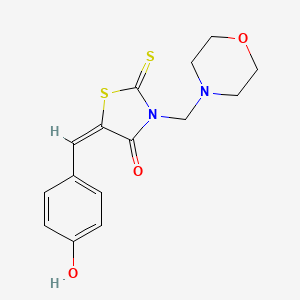

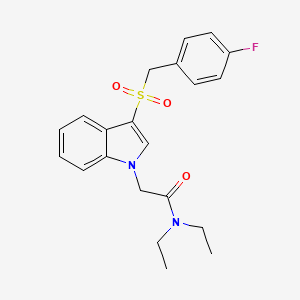
![2-Ethyl-1-hydrazinyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2543401.png)
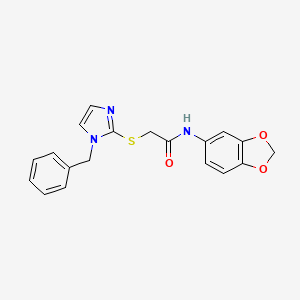
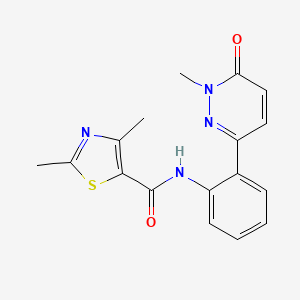
![Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2543406.png)

